molecular formula C15H30O5Si B12435750 (3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol

(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol

Katalognummer: B12435750
Molekulargewicht: 318.48 g/mol
InChI-Schlüssel: IENFGZCRGRJTDX-TWSJYFLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused to a pyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by cyclization reactions to form the dioxolane and pyran rings. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable protection and deprotection strategies, and employing efficient purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for constructing various organic compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new pharmaceuticals.

Industry

In the industrial sector, (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.

    (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-amine: This compound has an amine group instead of a hydroxyl group.

Uniqueness

The uniqueness of (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol lies in its specific combination of functional groups and ring structures, which confer distinct reactivity and stability profiles. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C15H30O5Si

Molekulargewicht

318.48 g/mol

IUPAC-Name

(3aR,7S,7aR)-7-[tert-butyl(dimethyl)silyl]oxy-2,2,6-trimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol

InChI

InChI=1S/C15H30O5Si/c1-13(2,3)21(7,8)20-12-11-10(9-17-15(12,6)16)18-14(4,5)19-11/h10-12,16H,9H2,1-8H3/t10-,11-,12+,15?/m1/s1

InChI-Schlüssel

IENFGZCRGRJTDX-TWSJYFLVSA-N

Isomerische SMILES

CC1(O[C@@H]2COC([C@H]([C@@H]2O1)O[Si](C)(C)C(C)(C)C)(C)O)C

Kanonische SMILES

CC1(OC2COC(C(C2O1)O[Si](C)(C)C(C)(C)C)(C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.